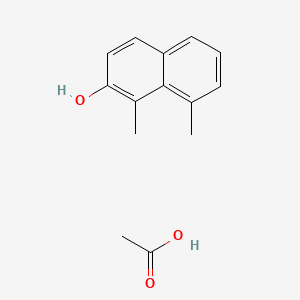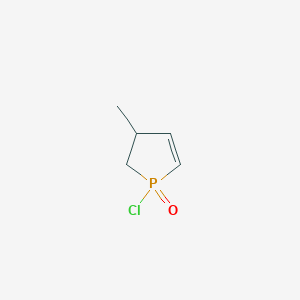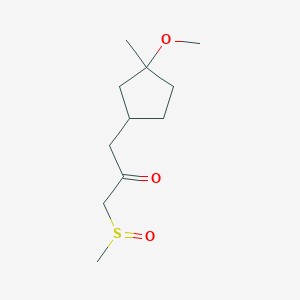![molecular formula C8H17NO3Si B14497369 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63446-57-1](/img/structure/B14497369.png)
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as 1-Methoxysilatrane, is a tricyclic organosilicon compound. It is characterized by its unique structure, which includes a silicon atom bonded to oxygen and nitrogen atoms, forming a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be synthesized through the reaction of silatrane HSi(OCH2CH2)3N with various reagents. One common method involves the reaction with mercury(II) salts (HgX2) to produce 1-substituted silatranes . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different reagents to form 1-substituted silatranes.
Reduction Reactions: It can reduce ketones and aldehydes, showcasing its potential as a reducing agent.
Common Reagents and Conditions
Mercury(II) Salts (HgX2): Used in substitution reactions to produce 1-substituted silatranes.
Ketones and Aldehydes: Reduced by this compound under mild conditions.
Major Products Formed
1-Substituted Silatranes: Formed through substitution reactions with mercury(II) salts.
Reduced Ketones and Aldehydes: Products of reduction reactions.
Scientific Research Applications
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. This coordination ability is crucial for its reactivity in substitution and reduction reactions .
Comparison with Similar Compounds
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Vinylsilatrane: Similar structure but with a vinyl group instead of a methoxy group.
1-Phenylsilatrane: Contains a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its methoxy group, which imparts specific reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
63446-57-1 |
|---|---|
Molecular Formula |
C8H17NO3Si |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17NO3Si/c1-10-13-8-2-3-9(4-6-11-13)5-7-12-13/h2-8H2,1H3 |
InChI Key |
RFHXUALAYUACIF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]12CCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
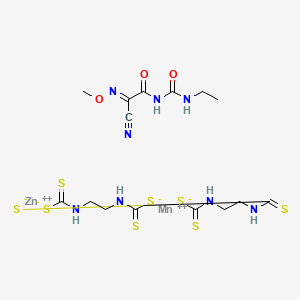


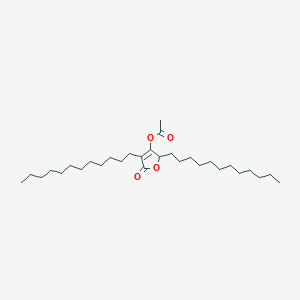
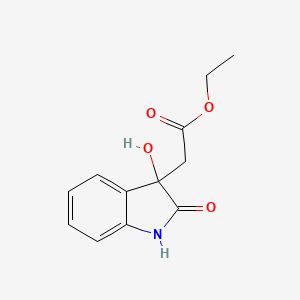
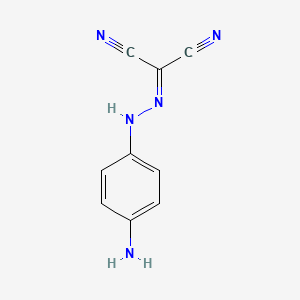
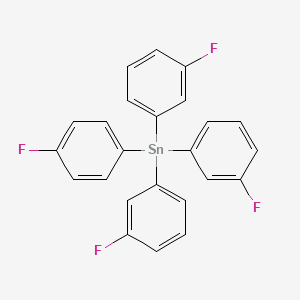
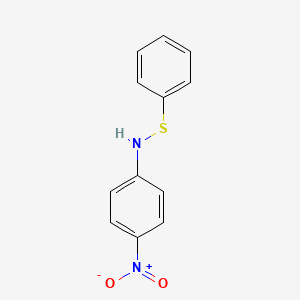
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
